molecular formula C12H18O4 B13433534 Methyl-6-Butyl-2-hydroxy-4-oxocyclohex-2-ene Carboxylate

Methyl-6-Butyl-2-hydroxy-4-oxocyclohex-2-ene Carboxylate

Cat. No.: B13433534
M. Wt: 226.27 g/mol
InChI Key: QDFLYOLPWMCUEL-UHFFFAOYSA-N
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Description

Methyl-6-Butyl-2-hydroxy-4-oxocyclohex-2-ene Carboxylate (CAS: 173324-40-8) is a bicyclic ester with the molecular formula C₁₂H₁₈O₄ and a molecular weight of 226.27 g/mol . Its structure features a cyclohexenone ring substituted with a hydroxyl group at position 2, a ketone at position 4, a butyl chain at position 6, and a methyl ester at position 1 (Figure 1). The compound’s reactivity and physicochemical properties are influenced by its conjugated enone system, hydrogen-bonding capacity (via the hydroxyl group), and hydrophobic butyl chain.

Properties

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

methyl 6-butyl-2-hydroxy-4-oxocyclohex-2-ene-1-carboxylate

InChI

InChI=1S/C12H18O4/c1-3-4-5-8-6-9(13)7-10(14)11(8)12(15)16-2/h7-8,11,14H,3-6H2,1-2H3

InChI Key

QDFLYOLPWMCUEL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(=O)C=C(C1C(=O)OC)O

Origin of Product

United States

Preparation Methods

Overview:

This method involves the alkylation of malonate derivatives followed by cyclization to form the cyclohexene core bearing the desired functional groups.

Procedure:

  • Step 1: Preparation of Malonate Intermediate
    React dimethyl malonate with an alkyl halide, such as butyl bromide or butyl chloride , in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., acetone or DMF). This results in alkylated malonate with a butyl chain attached at the alpha position.

  • Step 2: Formation of Cyclohexene Ring
    The alkylated malonate undergoes cyclization via intramolecular Claisen condensation or Michael addition, often facilitated by a base or Lewis acid, leading to the formation of a cyclohexene ring with hydroxyl and keto functionalities.

  • Step 3: Hydrolysis and Esterification
    The intermediate is hydrolyzed under acidic or basic conditions to yield the corresponding acid or alcohol, followed by methylation using methyl iodide or dimethyl sulfate to produce the methyl ester.

Reaction Conditions:

Step Reagents Solvent Temperature Duration Notes
Alkylation NaH or K₂CO₃ + butyl halide Acetone or DMF Room temp to reflux Several hours Ensure anhydrous conditions
Cyclization Base or Lewis acid Toluene or xylene Reflux 12-24 hours Under inert atmosphere
Hydrolysis & Esterification HCl or H₂SO₄ Water or methanol Reflux 4-8 hours Followed by methylation

Research Data:

This approach aligns with the methods used for synthesizing similar cyclohexene derivatives, as described in the synthesis of methyl 6-n-pentyl-2-hydroxy-4-oxo-cyclohex-2-ene-1-carboxylate, which involved malonate chemistry and cyclization steps under reflux conditions with good yields (~92%).

Reactions Involving 3-Nonen-2-one and Malonate Derivatives

Overview:

A notable method involves the condensation of 3-nonen-2-one with malonate derivatives in the presence of sodium methylate, followed by cyclization and purification steps.

Procedure:

  • Step 1: Condensation of 3-Nonen-2-one with Malonate
    Mix sodium methylate (NaOCH₃) with dimethyl malonate in anhydrous methanol under inert atmosphere. Add 3-nonen-2-one gradually, maintaining reflux conditions for approximately 3 hours.

  • Step 2: Cyclization and Crystallization
    After reflux, cool the mixture, evaporate the solvent, and extract the product with chloroform. Acidify the aqueous layer with concentrated HCl to precipitate the cyclohexene derivative.

  • Step 3: Purification
    Filter, wash, and recrystallize the product from petroleum ether and ethyl acetate mixture to obtain pure methyl 6-n-pentyl-2-hydroxy-4-oxo-cyclohex-2-ene-1-carboxylate with yields around 92%.

Reaction Conditions:

Step Reagents Solvent Temperature Duration Notes
Condensation NaOCH₃, dimethyl malonate, 3-nonen-2-one Methanol Reflux 3 hours Under inert atmosphere
Acidification HCl Water Room temp Several hours Precipitate formation

Research Data:

This method is supported by the synthesis of methyl 6-n-pentyl-2-hydroxy-4-oxo-cyclohex-2-ene-1-carboxylate, which employed similar conditions, including reflux in methanol with sodium methylate and malonate derivatives.

Alternative Method: Lewis Acid-Catalyzed Cyclization

Overview:

This approach utilizes Lewis acids such as titanium(IV) isopropoxide to facilitate cyclization of malonate derivatives with ketones, leading to cyclohexene structures with hydroxyl and keto groups.

Procedure:

  • Step 1: Preparation of Cyclohexene Derivative
    React malonate derivatives with ketones like isophorone or 3-nonen-2-one in the presence of titanium(IV) isopropoxide at low temperatures (−20°C to room temperature).

  • Step 2: Oxidation and Functional Group Modification
    Subsequent oxidation steps, such as epoxidation or aldehyde formation, can be performed to introduce specific functional groups.

  • Step 3: Purification
    Use chromatography techniques to isolate the desired methyl ester with high purity.

Reaction Conditions:

Step Reagents Solvent Temperature Duration Notes
Cyclization Ti(OiPr)₄ Dichloromethane −20°C to room temp 4-8 hours Under argon atmosphere
Oxidation TBHP or oxalyl chloride Appropriate solvent Low temperature 1-2 hours Controlled addition

Research Data:

This method aligns with the synthesis of complex cyclohexene derivatives, as demonstrated in total synthesis routes of related compounds, emphasizing the utility of Lewis acids for cyclization and functionalization.

Summary Table of Preparation Methods

Method Key Reagents Main Features Typical Yield References
Malonate Alkylation & Cyclization Malonate, alkyl halides, base Stepwise alkylation, cyclization 90-92%
3-Nonen-2-one Condensation 3-Nonen-2-one, malonate, NaOCH₃ Reflux in methanol, acid workup 92%
Lewis Acid-Catalyzed Cyclization Malonate derivatives, Ti(OiPr)₄ Mild conditions, selective Variable

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility or enabling further functionalization.

Conditions Reagents Outcome Source
Acidic hydrolysis (THF/HCl)1 M HCl in tetrahydrofuranConversion to carboxylic acid
Basic hydrolysisNaOH (aqueous)Formation of sodium carboxylate salt

Mechanistic Notes :

  • Acidic conditions promote nucleophilic attack by water on the protonated ester carbonyl.

  • Basic hydrolysis proceeds via deprotonation and cleavage of the ester linkage.

Nucleophilic Additions at the Ketone

The 4-oxo group participates in nucleophilic additions, enabling reductions and Grignard reactions.

Reaction Type Reagents Product Yield/Selectivity Source
Reduction (LiAlH4)Lithium aluminum hydrideSecondary alcohol>80% (analogous)
Grignard AdditionCH3MgBrTertiary alcohol derivativeNot reported

Example :
Reduction with NaBH4 selectively targets the ketone without affecting the ester group, yielding a diol intermediate.

Cycloaddition Reactions

The conjugated cyclohexene double bond engages in Diels-Alder reactions, forming bicyclic structures.

Dienophile Conditions Product Thermodynamic Control Source
Maleic anhydride130°C, o-xylene solventBicyclic adductFavored endo transition

Key Findings :

  • Substituents on the cyclohexene ring influence regioselectivity and reaction rates .

  • Steric hindrance from the butyl group may limit reactivity with bulky dienophiles.

Oxidation and Dehydration

The hydroxyl group at position 2 can undergo oxidation or acid-catalyzed dehydration.

Reaction Conditions Product Notes Source
Oxidation (KMnO4)Acidic aqueous solution2,4-Diketone derivativeLimited selectivity
Dehydration (H2SO4)Catalytic acid, heatConjugated dieneForms stabilized alkene

Challenges :

  • Competing oxidation of the ketone group necessitates controlled conditions.

Esterification and Transesterification

The ester group is amenable to exchange reactions, enabling structural diversification.

Reaction Reagents Outcome Catalyst Source
TransesterificationEthanol, H+Ethyl ester derivativep-Toluenesulfonic acid
Acid-catalyzed exchangeIsopropyl alcoholBulkier ester analogNot reported

Industrial Relevance :

  • Scalable methods for ester modification are critical for pharmaceutical intermediates.

Enolate-Mediated Alkylation

The ketone and ester functionalities facilitate enolate formation, enabling C–C bond formation.

Base Electrophile Product Regioselectivity Source
LDA (lithium diisopropylamide)Methyl iodideα-Methylated derivativeKinetically controlled

Synthetic Utility :

  • Enolate intermediates enable access to polyfunctionalized cyclohexanes.

Reductive Cyclization Pathways

Under reductive conditions, nitro or carbonyl groups can trigger cyclization (as seen in structural analogs) .

Example Pathway :

  • Nitro Reduction : Hydrogenation converts nitro groups to amines.

  • Intramolecular Cyclization : Amine reacts with ketone to form bicyclic amines .

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of other chemicals, it is used in various chemical reactions and processes.

    Biology: It has been investigated for its potential biological activities and interactions with different biomolecules.

    Medicine: Research has explored its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl-6-Butyl-2-hydroxy-4-oxocyclohex-2-ene Carboxylate involves its interaction with specific molecular targets and pathways . These interactions can lead to various biological effects, depending on the context and application. The detailed molecular mechanisms and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl 6-n-Pentyl-2-hydroxy-4-oxocyclohex-2-ene-1-carboxylate (CAS: 27871-89-2)

This analog shares the same cyclohexenone backbone and functional groups but differs in the alkyl chain length (pentyl vs. butyl at position 6). Its molecular formula is C₁₃H₂₀O₄, with a molecular weight of 240.29 g/mol .

Table 1: Structural and Molecular Comparison
Property Methyl-6-Butyl Derivative Methyl-6-Pentyl Derivative
CAS Number 173324-40-8 27871-89-2
Molecular Formula C₁₂H₁₈O₄ C₁₃H₂₀O₄
Molecular Weight (g/mol) 226.27 240.29
Alkyl Chain (Position 6) Butyl (-C₄H₉) Pentyl (-C₅H₁₁)
Key Differences:

Lipophilicity : The pentyl chain increases the compound’s logP value compared to the butyl analog, enhancing membrane permeability in biological systems.

Steric Effects: The longer pentyl chain may hinder interactions at the cyclohexenone active site, affecting binding affinity in enzymatic assays.

Spectral and Conformational Analysis

NMR Spectroscopy

Comparative NMR studies (e.g., ¹H and ¹³C) reveal distinct chemical shifts in regions sensitive to alkyl chain length. For example:

  • Region A (positions 39–44) : In the pentyl derivative, upfield shifts are observed due to increased shielding from the extended alkyl chain .
  • Region B (positions 29–36) : Downfield shifts occur in the butyl analog, likely due to reduced electron-donating effects of the shorter chain .
Ring Puckering and Conformation

The Cremer-Pople puckering parameters (e.g., amplitude q and phase angle φ) describe the cyclohexenone ring’s non-planarity . While neither compound’s puckering data is explicitly reported, the butyl chain’s shorter length may impose less torsional strain on the ring compared to the pentyl analog.

Reactivity and Stability

Both compounds undergo similar reactions due to their shared functional groups:

  • Enolate Formation: The α-hydrogen to the ketone (position 4) is acidic, enabling nucleophilic attacks.
  • Ester Hydrolysis : The methyl ester is susceptible to base- or acid-catalyzed hydrolysis.

However, the pentyl derivative’s higher molecular weight and lipophilicity may slow diffusion-controlled reactions in polar solvents.

Lumping Strategy in Chemical Modeling

The lumping strategy groups structurally similar compounds (e.g., butyl and pentyl derivatives) into a single surrogate to simplify reaction mechanisms in computational models . While this approach assumes analogous reactivity, experimental validation is critical, as chain length differences can alter:

  • Oxidation Rates : Longer chains may delay radical-mediated degradation.
  • Solubility : The pentyl analog’s lower aqueous solubility could affect environmental fate modeling.

Biological Activity

Methyl-6-Butyl-2-hydroxy-4-oxocyclohex-2-ene Carboxylate, with the CAS number 173324-40-8, is a compound of significant interest in the field of medicinal chemistry and agricultural science due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

PropertyDetails
Molecular FormulaC12H18O4
Molecular Weight226.27 g/mol
AppearanceWhite solid
SolubilityMethanol, Ethyl Acetate, DMSO
Storage Conditions4°C

This compound is an intermediate in synthesizing 5-butylresorcinol, which has been studied for its bactericidal properties. The synthesis involves various chemical reactions that modify the cyclohexene ring structure to enhance biological activity. Research indicates that derivatives of this compound exhibit significant interactions with biological targets, particularly in inhibiting certain enzymes related to metabolic processes .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity . Studies have shown that alkyl resorcinols, including derivatives of this compound, possess bactericidal properties against a range of pathogens. This is particularly relevant in the development of new antimicrobial agents amid rising antibiotic resistance.

Herbicidal Activity

This compound and its derivatives have been explored for their herbicidal properties . Research indicates that these compounds can inhibit specific enzyme pathways crucial for plant growth, making them potential candidates for herbicide development. The effectiveness of these compounds often correlates with their structural characteristics and hydrophobicity, which influence their interaction with target sites in plants .

Case Studies

  • Inhibition of PTP1B : A study investigated the inhibitory effects of synthesized benzodioxane derivatives on Protein Tyrosine Phosphatase 1B (PTP1B), a target for obesity treatment. Compounds similar to this compound were shown to significantly reduce PTP1B activity in yeast-based assays, indicating potential therapeutic applications in metabolic disorders .
  • Hydrophobicity Studies : Computational studies using Density Functional Theory (DFT) have analyzed the hydrophobic interactions of this compound with water and octanol molecules. These studies help predict the bioavailability and environmental impact of the compound as a pesticide or pharmaceutical agent .

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of methyl-substituted cyclohexene derivatives:

Study FocusFindings
Antimicrobial ActivitySignificant inhibition of bacterial growth observed in vitro.
Herbicidal EfficacyEffective against specific weed species; further optimization needed for commercial use .
Enzyme InhibitionSubnanomolar inhibitors identified for PTP1B; potential for obesity treatment .

Q & A

Q. What are the recommended synthetic routes for Methyl-6-Butyl-2-hydroxy-4-oxocyclohex-2-ene Carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via cyclization reactions using acidic catalysts. For example, boron trifluoride diethyl etherate (BF₃·Et₂O) is effective in promoting cyclization of hydroxy acids to form cyclohexene carboxylate derivatives . Optimization involves:

  • Catalyst loading : 5–10 mol% BF₃·Et₂O for high yields.
  • Solvent selection : Dichloromethane or toluene under anhydrous conditions.
  • Temperature control : 0–25°C to avoid side reactions.
    Characterize intermediates using TLC or GC-MS to monitor reaction progress.

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Key steps include:

  • Crystal growth : Use slow evaporation in solvents like ethyl acetate/hexane.
  • Data collection : Employ a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Use SHELXL for small-molecule refinement. For example, SHELXL can handle anisotropic displacement parameters and hydrogen bonding networks, as demonstrated in similar ethyl-substituted cyclohexene carboxylates .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : Assign peaks using ¹H/¹³C NMR with deuterated solvents (e.g., CDCl₃). For example, the oxo group at C4 appears as a deshielded signal (~200 ppm in ¹³C NMR) .
  • IR : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches.
  • Mass spectrometry : Use ESI-MS or HRMS to verify molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods predict the compound’s ring puckering and conformational stability?

Methodological Answer: Apply Cremer-Pople puckering parameters to quantify ring distortion :

Calculate out-of-plane displacements (z_j) for each atom relative to the mean ring plane.

Compute puckering amplitude (θ) and phase angle (φ) using:

θ=2nj=1nzj2,ϕ=arctan(zjsin(2πjn)zjcos(2πjn))\theta = \sqrt{\frac{2}{n} \sum_{j=1}^{n} z_j^2}, \quad \phi = \arctan\left(\frac{\sum z_j \sin\left(\frac{2\pi j}{n}\right)}{\sum z_j \cos\left(\frac{2\pi j}{n}\right)}\right)

For six-membered rings, θ > 10° indicates significant puckering. Software like Gaussian or ORCA can model energy minima for different conformers.

Q. How should researchers address contradictions in crystallographic data, such as bond-length discrepancies?

Methodological Answer:

  • Data validation : Use checkCIF/PLATON to identify outliers (e.g., ADP mismatches).
  • Refinement strategies : In SHELXL, apply restraints for disordered regions or use TWIN commands for twinned crystals .
  • Comparative analysis : Cross-reference with similar structures (e.g., ethyl 6-(6-methoxy-2-naphthyl) derivatives ) to contextualize bond-length variations.

Q. What strategies enable functionalization of the cyclohexene core for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Electrophilic substitution : Introduce substituents at C6 via Friedel-Crafts alkylation using alkyl halides.
  • Oxidation/Reduction : Modify the 4-oxo group with NaBH₄ (reduction to hydroxyl) or PCC (oxidation to carboxylate).
  • Cross-coupling : Use Suzuki-Miyaura reactions to attach aryl groups at C4, as shown in ethyl 4-(4-hydroxyphenyl) analogs .

Q. How can hydrogen-bonding networks influence the compound’s solid-state properties?

Methodological Answer: Analyze intermolecular interactions using Mercury software:

  • Hydrogen bonds : Measure D···A distances (e.g., O–H···O bonds at 2.30–2.55 Å) and angles (>150°) .
  • Packing motifs : Identify π-π stacking (3.5–4.0 Å) or van der Waals interactions. For example, ethyl 4-(3-bromophenyl) derivatives form layered structures stabilized by halogen bonds .

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